molecular formula C18H24N4O3S B4956754 ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate

ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate

Cat. No.: B4956754
M. Wt: 376.5 g/mol
InChI Key: ROMXGBAGXPTOID-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a naphthyridine core, a morpholine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the naphthyridine core, followed by the introduction of the morpholine ring and the cyano group. The final step involves the esterification of the compound to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The presence of the cyano group and the morpholine ring could play key roles in these interactions, potentially enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, morpholine-containing molecules, and cyano-substituted compounds. Examples might include:

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Morpholine-containing molecules: Compounds that include the morpholine ring but differ in other parts of their structure.

    Cyano-substituted compounds: Molecules with a cyano group but different core structures.

Uniqueness

What sets ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate apart is its combination of these three features in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

IUPAC Name

ethyl 2-[(4-cyano-7-methyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-25-16(23)12-26-18-14(10-19)13-4-5-21(2)11-15(13)17(20-18)22-6-8-24-9-7-22/h3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXGBAGXPTOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2=C(CN(CC2)C)C(=N1)N3CCOCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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